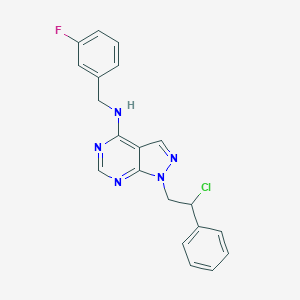
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(2-chloro-benzyloxycarbonyl)-D-2,3-diaminopropionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(2-chloro-benzyloxycarbonyl)-D-2,3-diaminopropionic acid is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and chlorobenzyloxycarbonyl (Cbz) protecting groups, which are crucial for its role in the stepwise construction of peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(2-chloro-benzyloxycarbonyl)-D-2,3-diaminopropionic acid typically involves the protection of the amino groups of D-2,3-diaminopropionic acid. The Fmoc group is introduced using Fmoc-Cl in the presence of a base such as sodium carbonate. The Cbz group is introduced using 2-chlorobenzyl chloroformate under basic conditions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.
化学反应分析
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(2-chloro-benzyloxycarbonyl)-D-2,3-diaminopropionic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF, and removal of the Cbz group using hydrogenation or acidolysis.
Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU, HATU, or DIC in the presence of a base.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; hydrogenation with palladium on carbon or TFA for Cbz removal.
Coupling: HBTU, HATU, or DIC in DMF or DCM with a base like DIPEA or NMM.
Major Products
The major products formed from these reactions are peptides with specific sequences, where the protecting groups have been selectively removed to allow for further peptide chain elongation.
科学研究应用
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(2-chloro-benzyloxycarbonyl)-D-2,3-diaminopropionic acid is widely used in:
Chemistry: As a building block in solid-phase peptide synthesis (SPPS) for the creation of complex peptides and proteins.
Biology: In the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: For the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of custom peptides for research and development purposes.
作用机制
The compound functions by protecting the amino groups of D-2,3-diaminopropionic acid during peptide synthesis. The Fmoc and Cbz groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The deprotection steps are crucial for the stepwise elongation of the peptide chain, ensuring the correct sequence and structure of the final peptide product.
相似化合物的比较
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-(2-chlorobenzyloxycarbonyl)-L-ornithine
- N-(9-Fluorenylmethyloxycarbonyl)-N’-(2-chlorobenzyloxycarbonyl)-L-lysine
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(2-chloro-benzyloxycarbonyl)-D-2,3-diaminopropionic acid is unique due to its specific protecting groups and the D-configuration of the 2,3-diaminopropionic acid. This configuration can influence the stereochemistry of the resulting peptides, making it valuable for the synthesis of peptides with specific structural and functional properties.
属性
IUPAC Name |
1-(2-chloro-2-phenylethyl)-N-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5/c21-18(15-6-2-1-3-7-15)12-27-20-17(11-26-27)19(24-13-25-20)23-10-14-5-4-8-16(22)9-14/h1-9,11,13,18H,10,12H2,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZXNZQRVWDXGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C3=NC=NC(=C3C=N2)NCC4=CC(=CC=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













